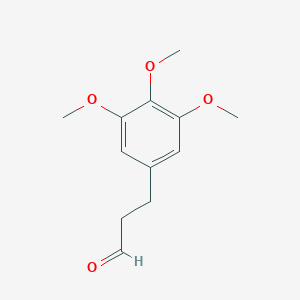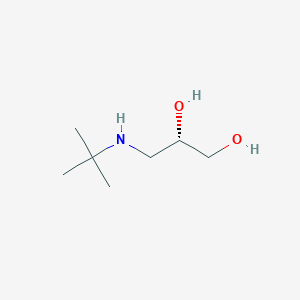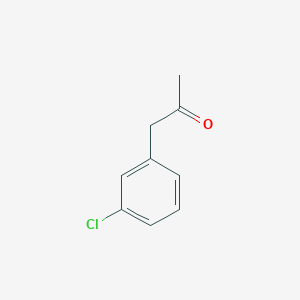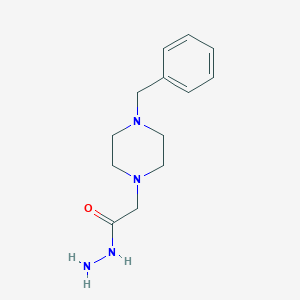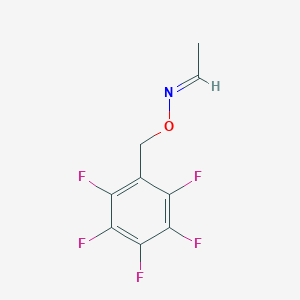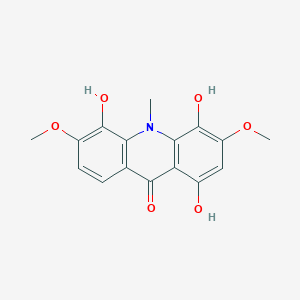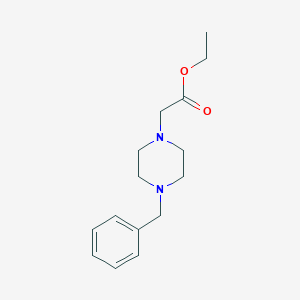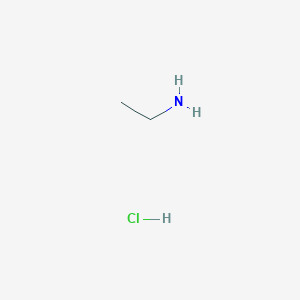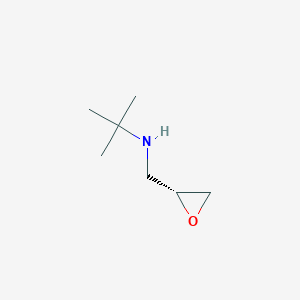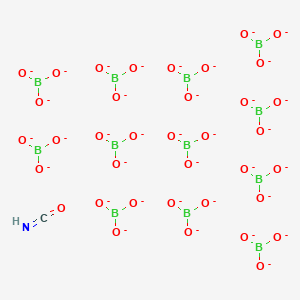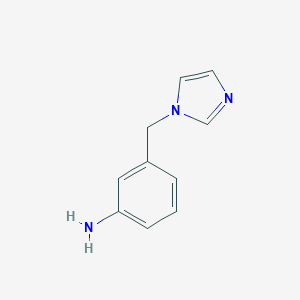
3-(1H-imidazol-1-ylmethyl)aniline
Overview
Description
3-(1H-imidazol-1-ylmethyl)aniline is a laboratory chemical with the CAS number 120107-85-9 . It is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) . The molecular formula is C10H11N3 .
Synthesis Analysis
The synthesis of 3-(1H-imidazol-1-ylmethyl)aniline has been reported in the literature . For example, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity . Another synthesis route involves Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy .Molecular Structure Analysis
The molecular structure of 3-(1H-imidazol-1-ylmethyl)aniline consists of a benzene ring attached to an imidazole ring via a methylene bridge . The molecular formula is C10H11N3, with an average mass of 173.214 Da and a monoisotopic mass of 173.095291 Da .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives show antibacterial and antimycobacterial activities .
Anti-inflammatory Activity
Imidazole compounds can be used in the treatment of inflammation .
Antitumor Activity
Some imidazole derivatives have been found to exhibit antitumor properties .
Antidiabetic Activity
Imidazole compounds can be used in the treatment of diabetes .
Anti-allergic and Antipyretic Activities
Imidazole derivatives can be used to treat allergies and reduce fever .
Antiviral and Antioxidant Activities
Imidazole compounds have been found to have antiviral and antioxidant properties .
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives can be used in the treatment of amoebic and helminthic infections .
Antifungal and Ulcerogenic Activities
Imidazole compounds can be used in the treatment of fungal infections and ulcers .
Safety and Hazards
3-(1H-imidazol-1-ylmethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 3-(1h-imidazol-1-ylmethyl)aniline, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-(imidazol-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXQBSHRUITCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424305 | |
| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-ylmethyl)aniline | |
CAS RN |
120107-85-9 | |
| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

